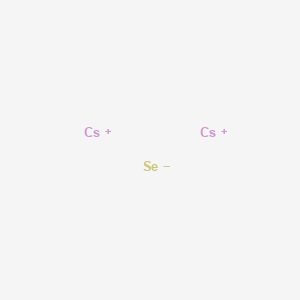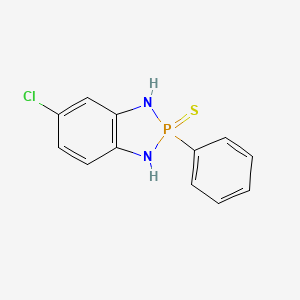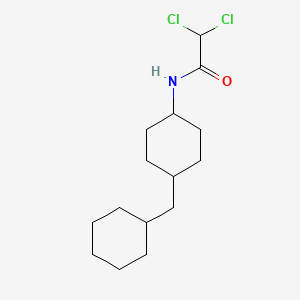
Acetamide, N-(4-(cyclohexylmethyl)cyclohexyl)-2,2-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(4-(cyclohexylmethyl)cyclohexyl)-2,2-dichloro-: is a complex organic compound characterized by its unique molecular structure. This compound is part of the acetamide family, which is known for its diverse applications in various fields, including chemistry, biology, and industry. The presence of cyclohexyl groups and dichloro substituents in its structure contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(cyclohexylmethyl)cyclohexyl)-2,2-dichloro- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclohexylmethylamine with 2,2-dichloroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process, making it feasible for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(4-(cyclohexylmethyl)cyclohexyl)-2,2-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The dichloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted acetamide derivatives.
Applications De Recherche Scientifique
Acetamide, N-(4-(cyclohexylmethyl)cyclohexyl)-2,2-dichloro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various functionalized compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals.
Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their efficacy and safety in clinical trials.
Industry: Utilized in the production of specialty chemicals and materials. It is employed in the formulation of advanced polymers and coatings.
Mécanisme D'action
The mechanism of action of Acetamide, N-(4-(cyclohexylmethyl)cyclohexyl)-2,2-dichloro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-cyclohexyl-: Similar in structure but lacks the dichloro substituents, resulting in different chemical properties and reactivity.
N-(4-Oxocyclohexyl)acetamide: Contains an oxo group instead of the dichloro groups, leading to distinct reactivity and applications.
N,N-Dimethylacetamide: A widely used solvent with different functional groups, offering unique solubility and chemical properties.
Uniqueness
Acetamide, N-(4-(cyclohexylmethyl)cyclohexyl)-2,2-dichloro- stands out due to its combination of cyclohexyl and dichloro substituents. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for specialized applications in research and industry. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further highlight its significance.
Propriétés
Numéro CAS |
97702-88-0 |
|---|---|
Formule moléculaire |
C15H25Cl2NO |
Poids moléculaire |
306.3 g/mol |
Nom IUPAC |
2,2-dichloro-N-[4-(cyclohexylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C15H25Cl2NO/c16-14(17)15(19)18-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h11-14H,1-10H2,(H,18,19) |
Clé InChI |
UXRFGAVKBYGPBP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CC2CCC(CC2)NC(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


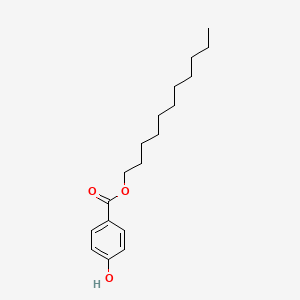
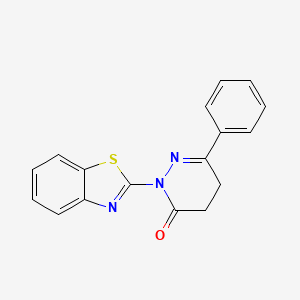
![1-Benzyl-2-[(1-benzyl-4,5-dihydroimidazol-2-yl)oxy-chlorophosphoryl]oxy-4,5-dihydroimidazole](/img/structure/B12807887.png)

![1-(3-Cyanophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B12807899.png)
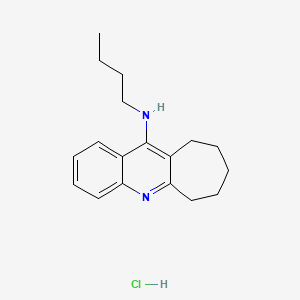
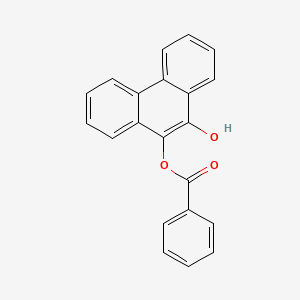

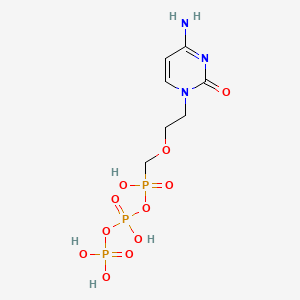
![4-[[(2-Pentylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B12807924.png)


